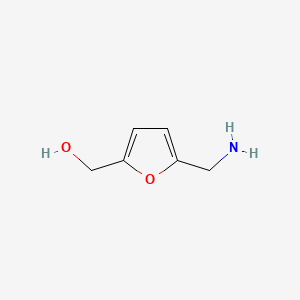

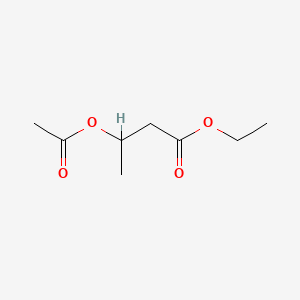

2-Furanmethanol, 5-(aminomethyl)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Furanmethanol, 5-(aminomethyl)-, and related furan derivatives primarily involves the conversion of plant biomass into 5-Hydroxymethylfurfural (HMF) and its subsequent transformations. One pivotal approach is the dehydration of sugars from lignocellulosic biomass, where HMF serves as a key intermediate for generating a wide array of furan-based chemicals, including 2,5-furandicarboxylic acid, 2,5-diformylfuran, and 2,5-bis(aminomethyl)furan, among others (Chernyshev, Kravchenko, & Ananikov, 2017).

Aplicaciones Científicas De Investigación

Application 1: Preparation of AMF by Direct Reductive Amination of 5-Hydroxymethylfurfural (HMF) with Aqueous Ammonia

- Summary of the Application: AMF, widely used in medicinal chemistry, is usually synthesized by the reductive amination of furfural or HMF with ammonia . This study employed aqueous ammonia to synthesize AMF by the direct reductive amination of HMF using the non-noble metal Ni/SBA-15 catalyst .

- Methods of Application: The Ni/SBA-15 catalyst displayed higher catalytic selectivity in the reductive amination of HMF to AMF compared to other precious metal catalysts, such as Ru/C, Pd/C, and Pt/C . The reaction temperature was a relatively mild 100 degrees C for 4 hours .

- Results or Outcomes: The AMF yield of 89.8% was obtained . After the fifth cycle, an acceptable decrease in catalytic activity with 74.2% yield of AMF was observed .

Application 2: Direct Amination of Biomass-based Furfuryl Alcohol

- Summary of the Application: A series of hydrotalcite-derived nickel catalysts were synthesized and employed for the direct amination of biomass-based furfuryl alcohol with NH3 via the hydrogen borrowing strategy .

- Methods of Application: The effects of the Ni/Al molar ratio and calcination temperature of the NiAl hydrotalcite-like precursors on the performance of the NixAl-CT catalyst were investigated . The reaction conditions were 180°C and 0.4 MPa NH3 in 36 hours .

- Results or Outcomes: An 84.1% yield of furfurylamine with complete conversion of furfuryl alcohol was obtained . The NixAl-600 catalyst also exhibited satisfactory performance toward another important biomass-related transformation of 5-(aminomethyl)-2-furanmethanol to 2,5-bis(aminomethyl)furan, with a yield of 70.5% .

Application 3: Direct Amination of Biomass-based Furfuryl Alcohol

- Summary of the Application: A series of hydrotalcite-derived nickel catalysts were synthesized and employed for the direct amination of biomass-based furfuryl alcohol with NH3 via the hydrogen borrowing strategy .

- Methods of Application: The effects of the Ni/Al molar ratio and calcination temperature of the NiAl hydrotalcite-like precursors on the performance of the NixAl-CT catalyst were investigated . The reaction conditions were 180°C and 0.4 MPa NH3 in 36 hours .

- Results or Outcomes: An 84.1% yield of furfurylamine with complete conversion of furfuryl alcohol was obtained . The NixAl-600 catalyst also exhibited satisfactory performance toward another important biomass-related transformation of 5-(aminomethyl)-2-furanmethanol to 2,5-bis(aminomethyl)furan, with a yield of 70.5% .

Application 4: Highly Selective Synthesis of 2,5-bis(aminomethyl)furan

- Summary of the Application: A bifunctional CuNiAlOx catalyst was developed for the one pot transformation of 5-(hydroxymethyl)furfural (5-HMF) into 2,5-bis(aminomethyl)furan (BAF) using a two-stage reaction process .

- Methods of Application: Cu4Ni1Al4Ox was found to be the most effective catalyst for this reaction .

- Results or Outcomes: BAF was obtained in 85.9% yield . This result could promote controllable conversion and utilization of biomass resource .

Application 5: Synthesis of Biofuels and Renewable Chemicals

- Summary of the Application: The synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been elaborated . Synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .

- Methods of Application: The expertise of synthetic organic chemistry accumulated over the past century has been instrumental in converting biomass to fuels, chemicals, and materials . Particular emphasis has been attributed to using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .

- Results or Outcomes: This work will encourage the researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

Application 6: Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination

- Summary of the Application: 5‐(Aminomethyl)‐2‐furanmethanol (AMF), used widely in medicinal chemistry, is usually synthesized by the reductive amination of furfural or 5‐hydroxymethylfurfural (HMF) with ammonia .

- Methods of Application: The method involves the reductive amination of furfural or HMF with ammonia .

- Results or Outcomes: The result is the production of 5‐(Aminomethyl)‐2‐furanmethanol (AMF), which is widely used in medicinal chemistry .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

An efficient NiAl hydrotalcite-derived nickel catalyst has been developed for the direct amination of biomass-based furfuryl alcohol and 5-(aminomethyl)-2-furanmethanol with NH3 via the “hydrogen borrowing” strategy . The synergistic catalysis of Ni0 and Alδ±Al-Oδ− site was of vital importance for the amination of alcohols into corresponding primary amines .

Propiedades

IUPAC Name |

[5-(aminomethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMANOVBJYCBOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332277 | |

| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furanmethanol, 5-(aminomethyl)- | |

CAS RN |

88910-22-9 | |

| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(aminomethyl)furan-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)